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Compound of Interest

Compound Name: ATI22-107

Cat. No.: B1667671 Get Quote

A comprehensive review of the scientific literature reveals that ATI22-107 is a dual-

pharmacophore compound investigated for its effects on cardiovascular function, specifically as

an inhibitor of cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). There

is currently no scientific evidence to support a role for ATI22-107 in the regulation of neuronal

chloride.

This technical guide addresses the initial query regarding ATI22-107 and its effects on neuronal

chloride regulation. However, based on available data, the premise of the topic is incorrect.

ATI22-107's mechanism of action is centered on cardiac muscle cells (myocytes) and their

calcium signaling pathways, not on the chloride ion balance in neurons.

Correcting the Record: The True Pharmacological
Profile of ATI22-107
ATI22-107 was designed as a novel cardiovascular agent with a unique dual mechanism of

action. Its primary targets are:

Phosphodiesterase III (PDE-III): An enzyme that breaks down cyclic adenosine

monophosphate (cAMP). Inhibition of PDE-III in cardiac muscle leads to increased cAMP

levels, resulting in a positive inotropic effect (increased contractility).

L-type Calcium Channels (LTCC): These channels are crucial for the influx of calcium into

cardiac muscle cells, which triggers contraction. ATI22-107 acts as an antagonist to these
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channels.[1][2][3]

The intended therapeutic effect of this dual action was to enhance cardiac contractility through

PDE-III inhibition while mitigating potential adverse effects of calcium overload, such as

arrhythmias, by simultaneously inhibiting LTCCs.[1][3]

The Core of Neuronal Chloride Regulation
While ATI22-107 does not play a role, the regulation of intracellular chloride concentration is a

critical process in the central nervous system, primarily governed by the activity of two key

cation-chloride cotransporters:

NKCC1 (Na-K-2Cl Cotransporter 1): This transporter actively pumps chloride ions into

neurons, leading to a higher intracellular chloride concentration.[4] In many mature neurons,

this results in a depolarizing (excitatory) response to the neurotransmitter GABA.

KCC2 (K-Cl Cotransporter 2): This transporter actively pumps chloride ions out of neurons,

resulting in a lower intracellular chloride concentration.[5][6] This is the basis for the

hyperpolarizing (inhibitory) action of GABA in most mature neurons.

The balance between NKCC1 and KCC2 activity is crucial for proper neuronal function, and its

dysregulation has been implicated in a variety of neurological disorders, including epilepsy,

neuropathic pain, and neurodevelopmental disorders.[4][5]

Signaling Pathway for Neuronal Chloride Homeostasis
The following diagram illustrates the fundamental mechanism of neuronal chloride regulation

by NKCC1 and KCC2, which in turn dictates the postsynaptic response to GABA.
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Neuronal Chloride Regulation by NKCC1 and KCC2.

Therapeutic Targeting of Neuronal Chloride
Regulation
Given the importance of chloride homeostasis, both NKCC1 and KCC2 have emerged as

promising therapeutic targets for neurological disorders.

NKCC1 Inhibitors: By blocking the influx of chloride, NKCC1 inhibitors aim to reduce

intracellular chloride levels, thereby restoring the inhibitory potential of GABA. Bumetanide is

a well-known diuretic that also inhibits NKCC1, and it has been investigated in clinical trials

for conditions like neonatal seizures and autism spectrum disorders.[7] The development of
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more selective NKCC1 inhibitors with better brain penetration is an active area of research.

[8][9]

KCC2 Activators: Enhancing the activity of KCC2 would also lower intracellular chloride and

strengthen GABAergic inhibition. The discovery of small-molecule KCC2 activators is a key

focus in the development of novel treatments for epilepsy and other conditions characterized

by neuronal hyperexcitability.[5][6][10][11][12]

Conclusion
The compound ATI22-107 is a cardiovascular agent with a well-defined mechanism of action

involving the inhibition of PDE-III and L-type calcium channels in cardiac myocytes. There is no

evidence in the scientific literature to suggest that ATI22-107 has any effect on neuronal

chloride regulation. The regulation of neuronal chloride is a distinct and important field of

neuroscience, with the transporters NKCC1 and KCC2 being the primary targets for therapeutic

intervention in a range of neurological disorders. Future drug development in this area will

focus on selective modulators of these transporters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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